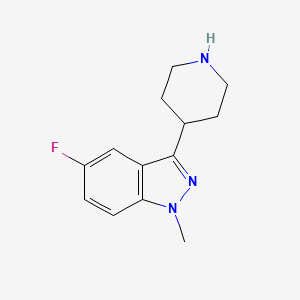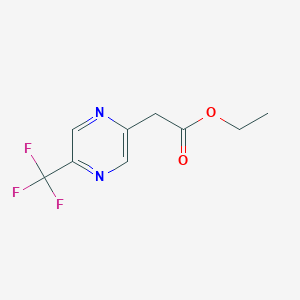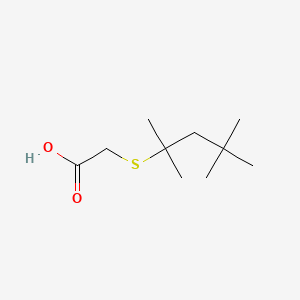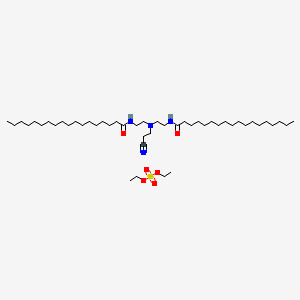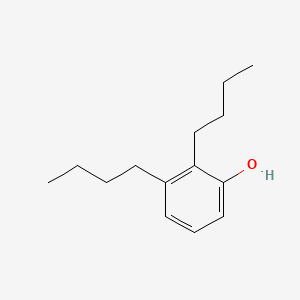![molecular formula C21H25N3 B13759858 N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine CAS No. 5430-95-5](/img/structure/B13759858.png)
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is an organic compound with the molecular formula C21H25N3. It is known for its complex structure, which includes a quinoline ring system and a diethylamino group. This compound has various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine typically involves the reaction of 4-aminoquinoline with N,N-diethyl-4-aminobenzaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
化学反应分析
Types of Reactions
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the diethylamino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
科学研究应用
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-[(4-diethylaminophenyl)methyl]quinolin-4-amine: Similar structure but lacks the methyl group on the quinoline ring.
N-[(4-diethylaminophenyl)methyl]-2-(4-methylphenyl)acetamide: Contains an acetamide group instead of the quinoline ring.
Uniqueness
N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine is unique due to its specific combination of a quinoline ring and a diethylamino group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
5430-95-5 |
|---|---|
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-[[4-(diethylamino)phenyl]methyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C21H25N3/c1-4-24(5-2)18-12-10-17(11-13-18)15-22-21-14-16(3)23-20-9-7-6-8-19(20)21/h6-14H,4-5,15H2,1-3H3,(H,22,23) |
InChI 键 |
BJOMRYYBSOHJLR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
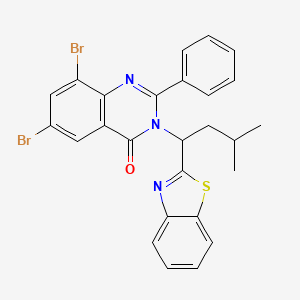
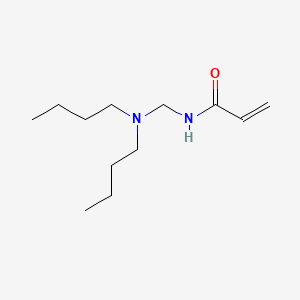
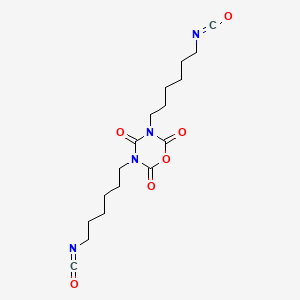

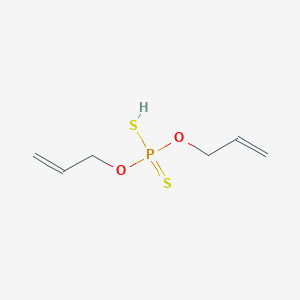
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
